molecular formula C12H8F3NO3 B1372612 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 1050885-79-4

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No. B1372612
M. Wt: 271.19 g/mol
InChI Key: OCKRJOKKUFCTOD-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of quinoline compounds, including 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, has been reported in various literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid consists of a quinoline scaffold with a trifluoromethoxy group at the 6-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Direct Metalation and Functionalization of Quinolines The work by Schlosser and Marull (2003) on the selective metalation and subsequent functionalization of trifluoromethyl-substituted quinolines, like 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, shows versatility in chemical manipulation. This research opens pathways for regioisomerically uncontaminated preparation of various trifluoromethyl-substituted quinolinecarboxylic acids, expanding the range of derivable products Direct Metalation and Subsequent Functionalization.

Applications in Antimicrobial Activities

Antimicrobial Activity of Substituted 1,2,3-Triazoles Holla et al. (2005) synthesized substituted 1,2,3-triazoles with structures related to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, exhibiting promising antimicrobial activities. This suggests the potential use of similar compounds in developing antimicrobial agents Synthesis, characterization and antimicrobial activity.

Chemical Synthesis Advancements

Innovative Synthesis of Quinoline Derivatives Li (2015) demonstrated an improved synthesis method for compounds like ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, related to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, showing advancements in chemical synthesis techniques that yield higher purity products A facile synthesis and application.

Catalytic and Antimicrobial Properties

Synthesis of Novel Fluorine Bearing Quinoline Carboxylic Acids Makki et al. (2012) focused on synthesizing novel fluorine-bearing quinoline carboxylic acids, which bear structural similarities to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid. These compounds exhibited significant amylolytic activities against Aspergillus fungi, indicating their potential in biochemical applications Highly Efficient Synthesis of Novel Fluorine Bearing.

Safety And Hazards

The safety information for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKRJOKKUFCTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

CAS RN

1050885-79-4
Record name 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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